molecular formula C14H20N2 B2616684 (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine CAS No. 236406-57-8

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

Cat. No.: B2616684
CAS No.: 236406-57-8
M. Wt: 216.328
InChI Key: DUZSGEYBDJCPRP-ZIAGYGMSSA-N
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Description

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[3,4-c]pyridine core.

    Hydrogenation: The intermediate is then subjected to hydrogenation under specific conditions to reduce the double bonds and form the octahydro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Researchers study its biological activities to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aS)-1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
  • tert-Butyl (3aR,7aS)-1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate

Uniqueness

Compared to similar compounds, (3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine is unique due to its specific benzyl substitution, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3aR,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZSGEYBDJCPRP-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1CNC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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